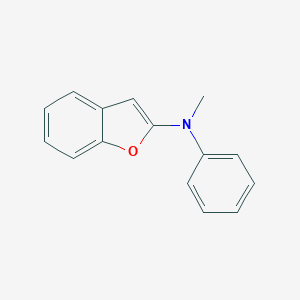
N-Methyl-N-phenylbenzofuran-2-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Methyl-N-phenylbenzofuran-2-amine (commonly known as N-methyl-1-benzofuran-2-amine or MBF) is a psychoactive substance that belongs to the family of benzofuran derivatives. It has gained significant attention in recent years due to its potential as a research chemical for scientific studies.
Wirkmechanismus
The mechanism of action of MBF is not fully understood, but it is believed to act as a partial agonist at the 5-HT2A receptor and a full agonist at the dopamine D2 receptor. It may also affect other neurotransmitter systems, such as the noradrenaline and acetylcholine systems.
Biochemische Und Physiologische Effekte
MBF has been shown to induce a range of biochemical and physiological effects, including changes in mood, perception, and cognition. It has been reported to enhance visual perception, increase empathy, and induce a sense of euphoria. However, it has also been associated with negative effects, such as anxiety, paranoia, and hallucinations.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of MBF as a research chemical is its high affinity for the 5-HT2A receptor, which makes it a useful tool for studying the role of this receptor in various physiological and pathological processes. However, one of the limitations of MBF is its potential for abuse and dependence, which may limit its use in certain types of studies.
Zukünftige Richtungen
There are several future directions for research on MBF. One area of interest is the development of novel MBF analogs with improved pharmacological properties, such as increased selectivity and reduced toxicity. Another area of interest is the investigation of the potential therapeutic applications of MBF, particularly in the treatment of psychiatric disorders such as depression and anxiety. Finally, further research is needed to fully understand the mechanism of action of MBF and its effects on various neurotransmitter systems.
Synthesemethoden
The synthesis of MBF involves the condensation of 2-aminoindan with benzaldehyde, followed by the reduction of the resulting Schiff base with sodium borohydride. This method was first reported in 1993 by Nichols and Oberlender. The yield of this synthesis method is relatively low, and alternative methods have been proposed, including the use of palladium-catalyzed coupling reactions.
Wissenschaftliche Forschungsanwendungen
MBF has been used as a research chemical in various scientific studies, including neuropharmacology, neurotoxicology, and drug discovery. It has been shown to have a high affinity for serotonin receptors, particularly the 5-HT2A receptor, which is involved in the regulation of mood, perception, and cognition. MBF has also been shown to have an agonistic effect on the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Eigenschaften
CAS-Nummer |
174832-50-9 |
|---|---|
Produktname |
N-Methyl-N-phenylbenzofuran-2-amine |
Molekularformel |
C15H13NO |
Molekulargewicht |
223.27 g/mol |
IUPAC-Name |
N-methyl-N-phenyl-1-benzofuran-2-amine |
InChI |
InChI=1S/C15H13NO/c1-16(13-8-3-2-4-9-13)15-11-12-7-5-6-10-14(12)17-15/h2-11H,1H3 |
InChI-Schlüssel |
JFSOUZKZURPOLO-UHFFFAOYSA-N |
SMILES |
CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Kanonische SMILES |
CN(C1=CC=CC=C1)C2=CC3=CC=CC=C3O2 |
Synonyme |
2-Benzofuranamine, N-methyl-N-phenyl- |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



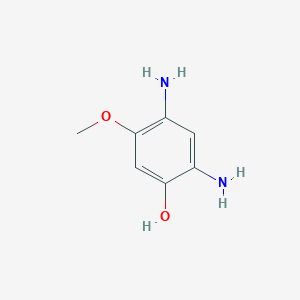

![4-methyl-1H-benzo[d]imidazol-5-amine](/img/structure/B63136.png)
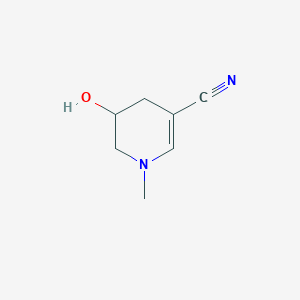
![Ethanone, 1-(3a,6a-dihydro-2-methyl-4H-cyclopenta[b]furan-3-yl)-(9CI)](/img/structure/B63143.png)
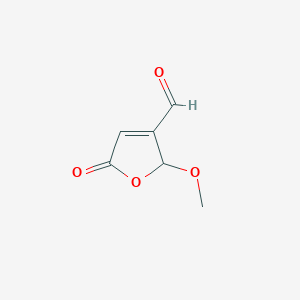
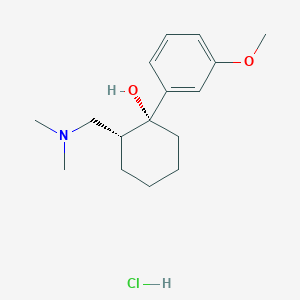
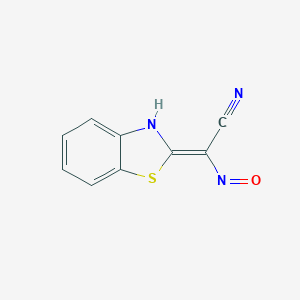
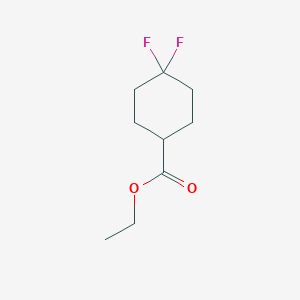
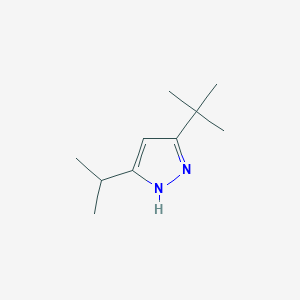
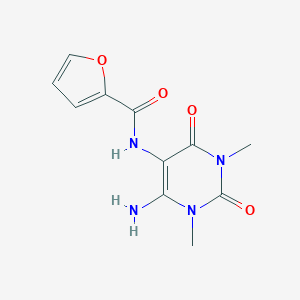
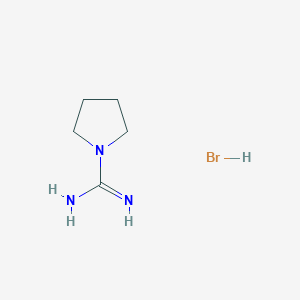
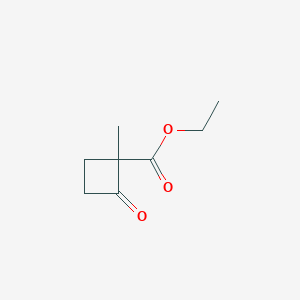
![(3aS,4R,7S,7aR)-2,2-dimethyltetrahydro-4,7-methano[1,3]dioxolo[4,5-c]pyridin-6(3aH)-one](/img/structure/B63163.png)